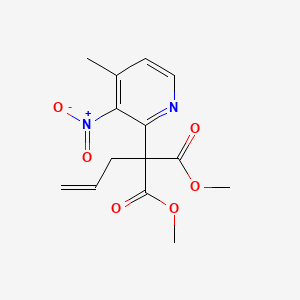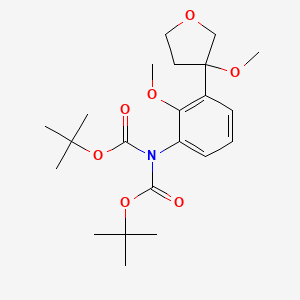
N,N-Bis(Boc)-2-methoxy-3-(3-methoxytetrahydrofuran-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “MFCD32702032” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of “MFCD32702032” involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are subjected to methanesulfonate crystal formation. The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the stability and solubility of the final product .
Industrial Production Methods: Industrial production of “MFCD32702032” often involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process is designed to be simple and scalable, allowing for the production of significant quantities of the compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD32702032” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions: Common reagents used in the reactions of “MFCD32702032” include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and catalysts to promote the exchange of functional groups .
Major Products Formed: The major products formed from the reactions of “MFCD32702032” depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups .
Applications De Recherche Scientifique
“MFCD32702032” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a probe for studying molecular interactions and pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways. Industrially, it is utilized in the production of specialized materials and chemicals .
Mécanisme D'action
The mechanism of action of “MFCD32702032” involves its interaction with specific molecular targets. It binds to particular receptors or enzymes, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a valuable tool in both research and therapeutic contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to “MFCD32702032” include other triazolo ring derivatives and methanesulfonate compounds. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness: What sets “MFCD32702032” apart is its unique combination of stability, solubility, and reactivity. These properties make it particularly suitable for specific applications in research and industry, where other similar compounds may not perform as effectively .
Conclusion
“MFCD32702032” is a compound with significant scientific and industrial relevance. Its unique properties and versatile applications make it a valuable subject of study and use in various fields. Whether in synthetic chemistry, biological research, or industrial production, “MFCD32702032” continues to contribute to advancements and innovations.
Propriétés
Formule moléculaire |
C22H33NO7 |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
tert-butyl N-[2-methoxy-3-(3-methoxyoxolan-3-yl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C22H33NO7/c1-20(2,3)29-18(24)23(19(25)30-21(4,5)6)16-11-9-10-15(17(16)26-7)22(27-8)12-13-28-14-22/h9-11H,12-14H2,1-8H3 |
Clé InChI |
ILJKUGLHSHWLGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=CC=CC(=C1OC)C2(CCOC2)OC)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718860.png)
methanone Hydrochloride](/img/structure/B13718874.png)
![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B13718879.png)
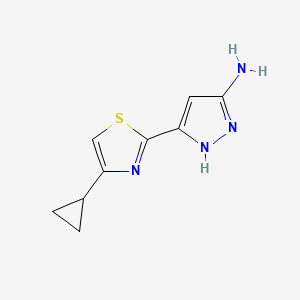
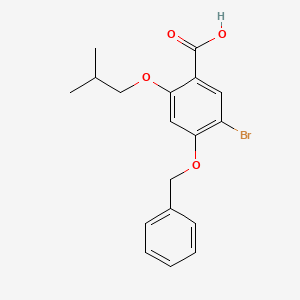

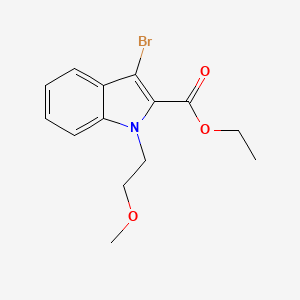

![Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13718906.png)
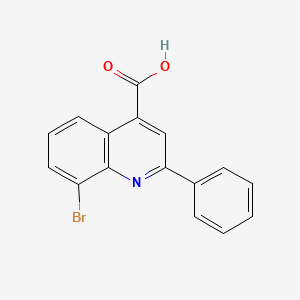
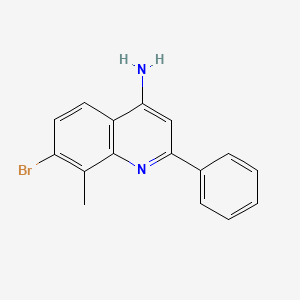
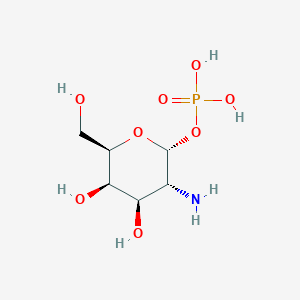
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-piperidin-1-yl-phenylamine](/img/structure/B13718920.png)
